molecular formula C8H11BrClNO B6165063 3-bromo-2-methoxy-5-methylaniline hydrochloride CAS No. 14151-05-4

3-bromo-2-methoxy-5-methylaniline hydrochloride

Cat. No.: B6165063
CAS No.: 14151-05-4
M. Wt: 252.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-2-methoxy-5-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO and a molecular weight of 252.5 g/mol. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility and stability. It has found numerous applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methoxy-5-methylaniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methylation: The addition of a methyl group to the aromatic ring.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methoxy-5-methylaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of quinones or reduced amines, respectively .

Scientific Research Applications

3-bromo-2-methoxy-5-methylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-methoxy-5-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methylaniline: Similar structure but lacks the methoxy group.

    3-bromo-2-methylaniline: Similar structure but lacks the methoxy group.

    5-bromo-2-methoxyaniline: Similar structure but lacks the methyl group.

Uniqueness

3-bromo-2-methoxy-5-methylaniline hydrochloride is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

14151-05-4

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.